molecular formula C8H12O2 B12832316 Octa-3,5-dienoic acid

Octa-3,5-dienoic acid

Cat. No.: B12832316
M. Wt: 140.18 g/mol
InChI Key: ZCGGGDCIZYIZCM-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octa-3,5-dienoic acid is an unsaturated carboxylic acid with an 8-carbon backbone and conjugated double bonds at positions 3 and 5. Its IUPAC name indicates a linear structure terminating in a carboxylic acid group (COOH). The conjugated diene system (C3 and C5) may confer unique chemical reactivity, such as participation in Diels-Alder reactions or oxidative stability variations compared to isolated dienes. Potential applications in pharmaceuticals or materials science are plausible but require empirical validation.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(3E,5E)-octa-3,5-dienoic acid

InChI

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h3-6H,2,7H2,1H3,(H,9,10)/b4-3+,6-5+

InChI Key

ZCGGGDCIZYIZCM-VNKDHWASSA-N

Isomeric SMILES

CC/C=C/C=C/CC(=O)O

Canonical SMILES

CCC=CC=CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octa-3,5-dienoic acid can be achieved through various methods. One common approach involves the use of alkyne metathesis followed by hydrogenation. Another method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of octa-3,5-diyne, followed by purification processes such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Hydrogenation Reactions

The conjugated diene system undergoes catalytic hydrogenation under specific conditions:

Reaction TypeConditionsProductYield/Outcome
Full hydrogenationH₂, Pd/C catalyst, room tempOctanoic acid (saturated)Quantitative conversion
Partial hydrogenationH₂, Lindlar catalystPartially saturated intermediatesControlled selectivity

This reaction is critical for modifying lipid solubility and stability profiles in synthetic applications.

Halogenation Reactions

Electrophilic addition occurs readily with halogens:

Halogenating AgentReaction PathwayProduct StructureObservations
Bromine (Br₂)1,4-addition across C3-C53,5-dibromooctanoic acidRapid reaction at 0°C
Chlorine (Cl₂)Stepwise additionMixture of dichloro derivativesSteric effects influence regioselectivity

The conjugated system allows for both 1,2- and 1,4-addition pathways, with temperature and solvent polarity modulating product distribution.

Oxidation Reactions

Controlled oxidation targets specific positions:

Oxidizing AgentConditionsPrimary ProductByproducts
KMnO₄ (acidic)Cold, dilute aqueous solution3-keto-oct-5-enoic acidMinimal overoxidation
Ozone (O₃)-78°C, followed by reductive workupTwo carboxylic acid fragmentsChain cleavage at C3-C4
H₂O₂/UV lightRadical-mediated oxidationEpoxides at C3-C4/C5-C6Competing polymerization

Oxidation pathways are highly sensitive to reaction conditions, with radical-mediated processes often competing with polymerization .

Cycloaddition Reactions

The conjugated diene participates in [4+2] and [2+2] cycloadditions:

Reaction TypePartnerConditionsProductYield
Diels-AlderMaleic anhydrideReflux, 24hBicyclic adduct72%
[2+2] PhotodimerizationSelf-reactantUV light, solid stateCyclobutane dimer53%

Notably, solid-state photodimerization proceeds efficiently due to preorganized molecular geometry, as demonstrated in analogous systems .

Esterification and Derivatization

Carboxylic acid functionality enables standard derivatization:

ReactionReagentProductApplication
Fischer esterificationMethanol/H₂SO₄Methyl octa-3,5-dienoateVolatility enhancement
Amide formationThionyl chloride + amineOcta-3,5-dienamide derivativesBioactive compound synthesis

Polymerization Reactions

Radical-initiated polymerization occurs under oxidative conditions:

InitiatorTemperaturePolymer TypeMolecular Weight (Da)
AIBN60°CPoly(octa-3,5-dienoate)8,000–12,000
UV lightRoom tempCross-linked networksInsoluble gel

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chain Length and Saturation

  • Octa-3,5-dienoic acid (8 carbons, conjugated dienes) contrasts with longer-chain analogs like cis-11-Methyldodeca-2,5-dienoic acid (CDSF, 12 carbons, non-conjugated dienes) and shorter-chain derivatives like Hexa-2,4-dienoic acid (6 carbons, conjugated dienes) . Chain length influences physical properties (e.g., melting point, solubility) and biological interactions, as longer chains may enhance membrane permeability in microbial systems.

Functional Groups and Substituents

  • Carboxylic Acid vs. Ketone: this compound’s COOH group distinguishes it from ketone-bearing analogs like (3E,5Z)-octa-3,5-dien-2-one, which lacks acidic protons and exhibits lower water solubility .

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Compound Name Chain Length Double Bonds Functional Groups Key Features Biological Activity References
This compound 8-carbon 3,5 (conjugated) Carboxylic acid Linear, no branches Not reported
cis-11-Methyldodeca-2,5-dienoic acid 12-carbon 2,5 (non-conjugated) Carboxylic acid, methyl Methyl branch at C11 Hyphal growth inhibition
Hexa-2,4-dienoic acid 6-carbon 2,4 (conjugated) Carboxylic acid Short chain, conjugated Laboratory intermediate
2-Oxo-6-phenylhexa-3,5-dienoic acid 6-carbon 3,5 (conjugated) Carboxylic acid, ketone Phenyl group, keto group Synthetic precursor for drug research
(3E,5Z)-octa-3,5-dien-2-one 8-carbon 3,5 (conjugated) Ketone Same chain length as target Found in tea, low solubility

Research Findings and Implications

  • Structural Insights: Conjugated dienes in this compound may enhance stability and reactivity compared to non-conjugated analogs like CDSF . However, the absence of methyl or phenyl groups could limit its bioactivity relative to substituted derivatives.
  • Knowledge Gaps: Direct studies on this compound’s synthesis, solubility, and microbial interactions are absent in the evidence.
  • Future Directions: Investigate synthetic routes (e.g., Claisen-Schmidt condensation ) to produce this compound. Screen for antimicrobial or anti-biofilm activity using models from Xylella or Burkholderia studies . Compare thermodynamic stability with ketone-bearing analogs like (3E,5Z)-octa-3,5-dien-2-one .

Q & A

Q. What are the established synthetic routes for Octa-3,5-dienoic acid, and how do reaction conditions influence yield and purity?

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer: Discrepancies may arise from differences in stereochemistry, solvent systems, or assay protocols. For example, Schiff bases derived from similar dienoic acids exhibit variable antimicrobial activity due to solubility differences . To address this:

Replicate experiments under standardized conditions (pH, temperature, solvent).

Use enantioselective synthesis (e.g., chiral auxiliaries like (R)-1TA) to isolate pure stereoisomers .

Compare results with literature using meta-analysis tools (e.g., RevMan) to identify confounding variables .

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer:
  • Perform DFT calculations (e.g., Gaussian 16) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and regioselectivity.
  • Validate predictions experimentally by reacting the acid with dienophiles (e.g., maleic anhydride) under inert conditions. Monitor kinetics via UV-Vis spectroscopy .

Q. What are the challenges in achieving enantioselective synthesis of this compound derivatives?

  • Methodological Answer: Asymmetric alkylation using chiral lithium amides (e.g., (R)-1TA) at -78°C in THF can induce enantiomeric excess (>95:5 er). Key challenges include:
  • Temperature control : Low temps minimize racemization.
  • Catalyst loading : Optimal at 1.2 equivalents to balance cost and efficiency .
    Data Table:
SubstrateChiral AuxiliaryTemp.erReference
6-Phenylhexa-3,5-dienoic acid(R)-1TA-78°C98:2

Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?

  • Methodological Answer: Introducing electron-withdrawing groups (e.g., -F) increases acidity (pKa ~2.5 vs. ~4.8 for unsubstituted analogs) and stabilizes the enolate intermediate. Synthesize derivatives via nucleophilic substitution (e.g., using Selectfluor®) and characterize via X-ray crystallography .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer:
  • Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism).
  • Calculate EC50 values with 95% confidence intervals.
  • Report variability using coefficient of variation (CV) for triplicate experiments .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer:
  • Document detailed reaction parameters (e.g., stirring rate, humidity).
  • Deposit raw spectral data in public repositories (e.g., PubChem) .
  • Use IUPAC nomenclature consistently to avoid ambiguity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.